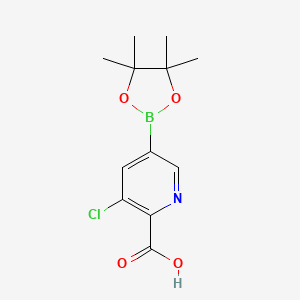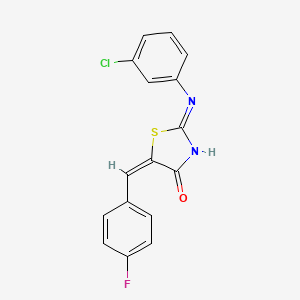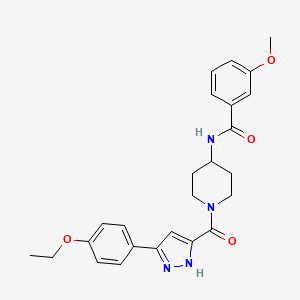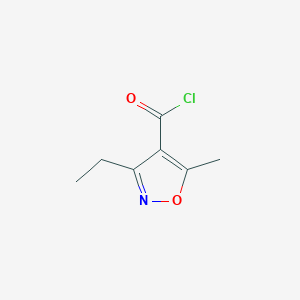![molecular formula C16H18N2O5S B2862033 4-[(4-methoxyanilino)carbonyl]phenyl-N,N-dimethylsulfamate CAS No. 338396-29-5](/img/structure/B2862033.png)
4-[(4-methoxyanilino)carbonyl]phenyl-N,N-dimethylsulfamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-[(4-methoxyanilino)carbonyl]phenyl-N,N-dimethylsulfamate” is a chemical substance with the molecular formula C16H18N2O5S . It is also known as 4-[(4-methoxyphenyl)carbamoyl]phenyl N,N-dimethylsulfamate .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not provided in the search results . This could be due to the compound being relatively new or not widely studied.Aplicaciones Científicas De Investigación
Synthesis of Azo Dyes
Azo dyes: are one of the largest and most versatile classes of organic dyes, widely used in textile, printing, and food industries. The compound serves as an important starting material for the synthesis of azo dyes . Its molecular structure, featuring a methoxyaniline moiety, is conducive to forming azo bonds with diazonium salts, leading to a wide range of colorants with varying shades and properties.
Preparation of Dithiocarbamates
Dithiocarbamates: are chemicals with applications ranging from agriculture (as pesticides) to medicine (as therapeutic agents). The compound’s secondary amine group is essential for the preparation of dithiocarbamates through reactions with carbon disulfide and other agents . These derivatives are investigated for their potential use in treating various diseases and as fungicides in crops.
Pharmaceutical Applications
Secondary amines, such as those derived from the compound, form the backbone of many pharmaceuticals. They are integral to the structure of antidepressants like clomipramine and desipramine, as well as opiate analgesics including codeine and morphine . The compound’s structural flexibility allows for the synthesis of a broad spectrum of pharmacologically active molecules.
Agrochemical Synthesis
The compound’s secondary amine functionality is crucial in synthesizing agrochemicals. These include herbicides, insecticides, and growth regulators that play a significant role in modern agriculture. The ability to create targeted molecules helps in developing safer and more effective agrochemicals .
Material Science: Hole Transporting Materials for Solar Cells
In the field of material science, particularly in the development of perovskite solar cells , the compound has been explored as a precursor for hole transporting materials (HTMs) . HTMs are essential for the efficient operation of solar cells, and the compound’s structure can be modified to improve stability and hole mobility, leading to better-performing solar cells.
Supramolecular Chemistry
The compound’s molecular structure, with potential for intermolecular hydrogen bonding, makes it a candidate for creating supramolecular structures . These structures are of interest in the development of new materials with unique properties, such as self-healing materials, drug delivery systems, and molecular sensors.
Direcciones Futuras
Propiedades
IUPAC Name |
[4-[(4-methoxyphenyl)carbamoyl]phenyl] N,N-dimethylsulfamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5S/c1-18(2)24(20,21)23-15-8-4-12(5-9-15)16(19)17-13-6-10-14(22-3)11-7-13/h4-11H,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGSWIOLJVYHUEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-methoxyanilino)carbonyl]phenyl-N,N-dimethylsulfamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2861953.png)
![(E)-2-((4-chlorophenyl)sulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2861954.png)


![N1-[4-bromo-2-(trifluoromethyl)phenyl]-2-chloroacetamide](/img/structure/B2861960.png)
![{4-[(Cyclopropylmethyl)amino]piperidin-4-yl}methanol dihydrochloride](/img/structure/B2861961.png)
![N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2861964.png)


![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-ethylsulfanylbenzamide](/img/structure/B2861969.png)

